molecular formula C20H22BFN2O4S B1445357 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1259279-57-6

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1445357
CAS RN: 1259279-57-6
M. Wt: 416.3 g/mol
InChI Key: NBTQILYOTKPKRZ-UHFFFAOYSA-N
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Description

“5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C13H16BFN2O2 . It has a molecular weight of 262.09 . This compound is a part of the fluorinated building blocks .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(C)OB(OC1(C)C)c2c[nH]c3ncc(F)cc23 . This indicates the presence of a boronic ester group attached to a pyrrolopyridine ring, with a fluorine atom at the 5-position .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Molecular Structure and Analysis

Research on compounds similar to 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine focuses on their molecular structure and analysis. Studies involve conformational analysis using techniques like FTIR, NMR spectroscopy, and mass spectrometry, supplemented by density functional theory (DFT) calculations. This analysis helps understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Polymers and Material Science

These compounds are utilized in the synthesis of deeply colored polymers, exhibiting solubility in common organic solvents and showing potential in material science applications. The focus is on the synthesis and characteristic properties of these polymers, which include their molecular weight and solubility in various solvents (Welterlich et al., 2012).

Radiopharmaceuticals and Imaging

Another application is in the synthesis of radiopharmaceuticals, where such compounds are used as ligands in the development of PET radioligands for imaging purposes. These studies involve high-yield synthesis methods and investigations into the properties of these radiopharmaceuticals (Kim & Choe, 2020).

Chemical Synthesis and Reactivity

These compounds are also studied for their role in chemical synthesis, including their structural properties and reactivity. Investigations into the bond angles, molecular orbital distributions, and chemical reactivity contribute to understanding their potential as building blocks in synthetic chemistry (Sopková-de Oliveira Santos et al., 2003).

Drug Discovery and Development

In drug discovery, these compounds serve as scaffolds or intermediates in the synthesis of novel compounds with potential therapeutic effects. The focus is on optimizing chemical structures to enhance biological activity and exploring new synthetic pathways (Staroń et al., 2019).

Electronic and Photonic Materials

Their application extends to electronic and photonic materials, where they are used in the preparation of conjugated polymers with specific optical properties. These studies emphasize the synthesis and characterization of such polymers, exploring their potential in electronics and photonics (Zhu et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. It’s likely that its reactivity is due to the boronic ester group, which can participate in various coupling reactions .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information suggests that in case of ingestion, one should immediately call a poison center or doctor .

properties

IUPAC Name

5-fluoro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BFN2O4S/c1-13-6-8-15(9-7-13)29(25,26)24-12-17(16-10-14(22)11-23-18(16)24)21-27-19(2,3)20(4,5)28-21/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTQILYOTKPKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1259279-57-6
Record name 5-fluoro-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.243.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine

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